12(S)-HEPE

Übersicht

Beschreibung

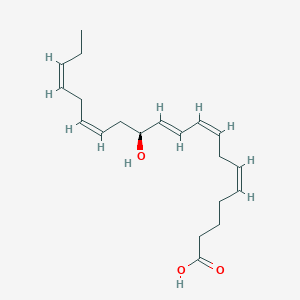

12(S)-HEPE is a 12-HEPE that consists of (5Z,8Z,10E,14Z,17Z)-icosapentaenoic acid in which the 12-hydroxy group has S-configuration. It has a role as a human xenobiotic metabolite, a mouse metabolite and a rat metabolite. It is a conjugate acid of a this compound(1-).

12S-Hepe is a natural product found in Murrayella periclados with data available.

Wirkmechanismus

Target of Action

12(S)-HEPE is a monohydroxy fatty acid synthesized from EPA (Eicosapentaenoic Acid) by the action of 12-LO (12-Lipoxygenase) . The primary targets of this compound are neutrophils . Neutrophils are white blood cells that play a key role in our immune system’s defense against infections.

Mode of Action

This compound interacts with its targets, the neutrophils, in a specific manner. Unstimulated neutrophils metabolize this compound to 12(S),20-diHEPE, whereas stimulated neutrophils produce 5(S),this compound via the 5-lipoxygenase pathway . The competitive action of this compound with arachidonic acid as a substrate for 5-LO in the formation of leukotrienes may provide a basis for the anti-inflammatory potential of ω-3 fatty acids .

Biochemical Pathways

The biochemical pathways affected by this compound involve the lipoxygenase pathways . These pathways are crucial for the metabolism of fatty acids and play a significant role in inflammation and immunity. The downstream effects of these pathways include the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory . By competing with arachidonic acid as a substrate for 5-LO in the formation of leukotrienes, this compound may reduce the production of these pro-inflammatory mediators . This could potentially lead to a decrease in inflammation and an enhancement of the immune response.

Biochemische Analyse

Biochemical Properties

12S-Hepe plays a significant role in biochemical reactions. It is metabolized by unstimulated neutrophils to 12(S),20-diHEPE, whereas stimulated neutrophils produce 5(S),12(S)-HEPE via the 5-lipoxygenase pathway . The competitive action of 12S-Hepe with arachidonic acid as a substrate for 5-lipoxygenase in the formation of leukotrienes may provide a basis for the anti-inflammatory potential of ω-3 fatty acids .

Cellular Effects

12S-Hepe has been found to have various effects on different types of cells and cellular processes. For instance, it has been shown to promote glucose uptake into brown fat and muscle . It also competes with endogenous arachidonic acid for 5-lipoxygenation in stimulated human neutrophils .

Molecular Mechanism

At the molecular level, 12S-Hepe exerts its effects through several mechanisms. It competes with arachidonic acid as a substrate for 5-lipoxygenase in the formation of leukotrienes, which may provide a basis for the anti-inflammatory potential of ω-3 fatty acids .

Temporal Effects in Laboratory Settings

The effects of 12S-Hepe can change over time in laboratory settings. For instance, it has been found that with increasing amounts of 12S-Hepe, stimulated neutrophils produced increasing amounts of 5(S),12(S)-DiHEPE, which is virtually inactive biologically .

Dosage Effects in Animal Models

In animal models, the effects of 12S-Hepe can vary with different dosages. For example, it has been found that the relative content of 12(S)-HETE, PAF, this compound, EPA, PE(20:3), Lyso-PE(22:6), and 14-HDOHE were effectively regulated after treatment with certain dosages .

Metabolic Pathways

12S-Hepe is involved in several metabolic pathways. It is a hydroxy derivative of 12-lipoxygenase metabolites of Eicosapentaenoic acid (EPA). It participates in platelet-neutrophil interactions in a manner similar to 12S-HETE .

Biologische Aktivität

12(S)-Hydroxyeicosapentaenoic acid (12(S)-HEPE) is a bioactive lipid derived from eicosapentaenoic acid (EPA), which has garnered attention for its potential therapeutic effects in various pathological conditions, particularly cardiovascular diseases and inflammation. This article consolidates findings from recent studies, highlighting the biological activities, mechanisms of action, and potential clinical implications of this compound.

This compound is produced through the enzymatic oxidation of EPA by lipoxygenases, specifically 12-lipoxygenase (12-LOX). This compound is part of a broader class of oxylipins that play significant roles in cellular signaling and inflammation regulation. Its structure allows for interaction with various cellular receptors and pathways, influencing physiological responses.

Inhibition of Foam Cell Formation

One of the critical biological activities of this compound is its ability to inhibit foam cell formation, a crucial event in the development of atherosclerosis. Research indicates that this compound activates peroxisome proliferator-activated receptor gamma (PPARγ), leading to enhanced cholesterol efflux and reduced lipid accumulation in macrophages.

- Study Findings : In a study involving mice fed a high-fat diet (HFD), intraperitoneal administration of this compound resulted in significant improvements in pulsatility and resistive indices, suggesting protective cardiovascular effects. The compound inhibited the transformation of macrophages into foam cells by promoting the expression of cholesterol efflux transporters such as ABCA1 and ABCG1 .

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating leukocyte activity. It has been shown to inhibit phospholipase A2 (PLA2), reducing the release of pro-inflammatory mediators from immune cells.

- Research Insight : In vitro studies demonstrated that this compound could attenuate the release of serotonin from activated platelets, indicating its role in mitigating inflammatory responses . Furthermore, it has been observed to exert antimicrobial activity against certain pathogenic bacteria .

Clinical Implications

The therapeutic potential of this compound extends beyond cardiovascular health. Its ability to modulate inflammation suggests possible applications in treating chronic inflammatory diseases.

Case Studies and Clinical Observations

Recent case studies have explored the effects of dietary supplementation with EPA and its metabolites, including this compound. These studies have reported improvements in markers of inflammation and lipid profiles among participants with metabolic syndrome.

- Case Study Example : A cohort study involving individuals with elevated cholesterol levels showed that supplementation with EPA led to increased serum levels of this compound, which correlated with reduced inflammatory markers and improved endothelial function .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Inhibition of Foam Cell Formation | Activates PPARγ; promotes cholesterol efflux | Reduces risk of atherosclerosis |

| Anti-inflammatory Effects | Inhibits PLA2; reduces pro-inflammatory mediators | Potential treatment for chronic inflammation |

| Antimicrobial Activity | Inhibits growth of pathogenic bacteria | Possible application in infectious diseases |

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Mechanism of Action:

12(S)-HEPE exhibits significant anti-inflammatory effects by modulating immune responses. It has been shown to inhibit neutrophil infiltration and reduce the expression of pro-inflammatory cytokines in various models of inflammation.

- Contact Hypersensitivity: In a study involving mice, topical application of this compound inhibited inflammation associated with contact hypersensitivity. It achieved this by downregulating the expression of neutrophil chemoattractants (CXCL1 and CXCL2) in human keratinocytes through retinoid X receptor α signaling .

- Eosinophilic Airway Inflammation: Another study indicated that this compound plays a protective role in eosinophilic airway inflammation, suggesting its potential as a therapeutic agent in allergic diseases .

Cardiovascular Applications

Role in Atherosclerosis:

Research indicates that this compound may have a protective role against atherosclerosis by inhibiting foam cell formation, which is a critical process in the development of atherosclerotic plaques.

- PPARγ Activation: The compound activates peroxisome proliferator-activated receptor gamma (PPARγ), leading to enhanced cholesterol efflux and reduced macrophage transformation into foam cells. This was demonstrated in high-fat diet mouse models where treatment with this compound improved vascular function and reduced markers of atherosclerosis .

| Study Focus | Key Findings |

|---|---|

| Atherosclerosis | Inhibition of foam cell formation via PPARγ activation |

| Vascular Health | Improved pulsatility and resistive indexes in treated mice |

Metabolic Regulation

Cold Adaptation and Glucose Metabolism:

Emerging evidence suggests that this compound may influence metabolic processes, particularly in brown adipose tissue (BAT).

- Cold-Induced Lipid Production: In studies with mice exposed to cold temperatures, BAT was found to produce increased levels of this compound, which may play a role in thermogenesis and energy expenditure . This indicates potential applications in managing metabolic disorders such as obesity.

Platelet Function Modulation

Thrombosis Regulation:

The compound also affects platelet function, which is crucial for hemostasis and thrombosis.

- Inhibition of Platelet Aggregation: Research has shown that this compound can attenuate platelet aggregation and activation, suggesting its utility in preventing thrombotic events . This property may be particularly beneficial for individuals at risk of cardiovascular diseases.

Therapeutic Potential in Allergic Diseases

Role in Allergic Responses:

The modulation of eosinophilic responses by this compound positions it as a candidate for therapeutic interventions in allergic conditions such as asthma.

Eigenschaften

IUPAC Name |

(5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRJLMXYVFDXLS-UOLHMMFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345705 | |

| Record name | 12-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116180-17-7 | |

| Record name | 12-HEPE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116180-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyeicosapentaenoic acid, (12S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116180177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSF5HC6069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.